1-(2,5-Diethoxyphenyl)propane-1,2-dione
Description
This compound features a propane-1,2-dione backbone linked to a 2,5-diethoxy-substituted phenyl group. Ethoxy substituents at the 2- and 5-positions likely influence its electronic properties, solubility, and reactivity compared to other derivatives. Below, we systematically compare this compound with structurally related diketones documented in recent research.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLESBAMUDILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione typically involves the reaction of 2,5-diethoxybenzaldehyde with a suitable reagent to introduce the propane-1,2-dione moiety. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,5-diethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxyphenyl)propane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
1-(2,5-Diethoxyphenyl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxyphenyl)propane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of enzymes or alter metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Synthesis : Piperidinyl and S-diketone derivatives involve multistep syntheses or microbial pathways, whereas Hibbert ketones derive from lignin oxidation .
Antioxidant Activity
- 1-(Piperidin-1-yl)propane-1,2-dione Derivatives : The 4-phenylthiosemicarbazone ligand (HL) exhibits strong ABTS•+ radical scavenging activity. Copper(II) and iron(III) complexes outperform Trolox, a standard antioxidant .
- Hydroxyphenyl Analogs: 1-(4-Hydroxyphenyl)propane-1,2-dione (CAS 10087-36-2) lacks reported antioxidant data but shares structural similarity with active phenolic diketones .
Metabolic Pathways
- S-Diketone: Metabolized by N.
- Hibbert Ketones : Generated during lignin depolymerization, highlighting industrial utility in biomass valorization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,5-Diethoxyphenyl)propane-1,2-dione, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions using substituted acetophenones and diketones under controlled conditions. For example, reactions with phosphorus halides (e.g., phenyl phosphonic dichloride) in dry toluene, catalyzed by triethylamine, yield structurally related benzoxaphosphinines. Optimization includes temperature control (e.g., reflux at 10°C followed by heating) and stoichiometric balancing of reagents to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of ethoxy groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. Comparative analysis with reference standards (e.g., NIST data) ensures accuracy .
Q. How should stability and storage conditions be managed for this compound?
- Methodology : Store in airtight containers under inert gas (e.g., argon) at temperatures below -20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizing agents and moisture. Stability studies using accelerated degradation protocols (e.g., thermal stress at 40°C) can predict shelf-life under varying conditions .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?
- Methodology : The diketone moiety is susceptible to nucleophilic attack, particularly at the α-carbonyl positions. Electrophilic aromatic substitution occurs at the para position of the ethoxy-substituted benzene ring. Reactivity can be monitored via kinetic studies using UV-Vis spectroscopy or HPLC to track intermediate formation .
Q. How can researchers ensure high purity for experimental reproducibility?
- Methodology : Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Validate purity using HPLC with a C18 column and diode-array detection (DAD). Thresholds for impurities should align with ICH guidelines (e.g., ≤0.1% for unidentified peaks) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s behavior in cyclocondensation reactions with heteroatom-containing reagents?
- Methodology : Density Functional Theory (DFT) calculations can model transition states and electron density distributions. Experimental validation via trapping intermediates (e.g., using low-temperature NMR) or isotopic labeling (e.g., ¹⁸O) clarifies reaction pathways. For example, reactions with phosphorus halides proceed via a two-step mechanism: initial nucleophilic attack followed by cyclization .
Q. How can computational chemistry predict the compound’s interactions with biological targets or catalytic surfaces?
- Methodology : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes or receptors. Molecular Dynamics (MD) simulations evaluate conformational stability in solvent environments. For catalytic studies, surface adsorption energies can be calculated using Vienna Ab Initio Simulation Package (VASP) .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?
- Methodology : Cross-validate using complementary techniques: X-ray crystallography for absolute configuration, solid-state NMR for crystalline packing effects, and solution-state NMR for dynamic behavior. Statistical tools like Principal Component Analysis (PCA) identify outliers in spectral datasets .
Q. What strategies mitigate environmental or occupational hazards during large-scale synthesis?
- Methodology : Follow GHS guidelines for non-hazardous materials, but implement engineering controls (e.g., fume hoods) for aerosolized particles. Lifecycle assessment (LCA) models evaluate waste streams, while green chemistry principles (e.g., solvent substitution) reduce ecological impact .
Q. How can degradation products be identified and quantified under accelerated aging conditions?
- Methodology : Use LC-MS/MS with electrospray ionization (ESI) to detect degradation byproducts. Forced degradation studies (e.g., oxidative stress with H₂O₂, photolysis under UV light) simulate long-term stability. Quantify degradation kinetics using Arrhenius plots to extrapolate activation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
